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2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine

HIV-1 integrase Antiviral Strand-transfer inhibitor

2,3-Dihydro-1H-pyrrolo[2,3-d]pyridazine (CAS 1211540-79-2) is a partially saturated bicyclic heterocycle comprising a fused pyrrole–pyridazine ring system. With a molecular formula of C₆H₇N₃ and a molecular weight of ~121.15 g/mol, the dihydro scaffold retains an NH group at position 1 and a reduced 2,3-bond, distinguishing it from the fully aromatic 1H-pyrrolo[2,3-d]pyridazine (CAS 271-35-2) and offering a unique hydrogen-bond donor profile for target engagement.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
Cat. No. B12959225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1CNC2=CN=NC=C21
InChIInChI=1S/C6H7N3/c1-2-7-6-4-9-8-3-5(1)6/h3-4,7H,1-2H2
InChIKeyDNHMZKOZPUZMII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 2,3-Dihydro-1H-pyrrolo[2,3-d]pyridazine? Core Structure, Physicochemical Identity, and Industrial Relevance


2,3-Dihydro-1H-pyrrolo[2,3-d]pyridazine (CAS 1211540-79-2) is a partially saturated bicyclic heterocycle comprising a fused pyrrole–pyridazine ring system . With a molecular formula of C₆H₇N₃ and a molecular weight of ~121.15 g/mol, the dihydro scaffold retains an NH group at position 1 and a reduced 2,3-bond, distinguishing it from the fully aromatic 1H-pyrrolo[2,3-d]pyridazine (CAS 271-35-2) and offering a unique hydrogen-bond donor profile for target engagement . The compound class is an established privileged scaffold in medicinal chemistry across multiple therapeutic areas, including antiviral, anti-inflammatory, and kinase-targeted indications [1].

Why 2,3-Dihydro-1H-pyrrolo[2,3-d]pyridazine Cannot Be Interchanged with Superficially Similar Heterocycles


The 2,3-dihydro saturation state, pyrrolo[2,3-d] ring fusion geometry, and the presence of a secondary amine at position 1 create a unique pharmacophoric constellation not replicated by pyrrolo[3,2-c]pyridazine, pyrazolo[3,4-d]pyridazine, or even the fully aromatic 1H-pyrrolo[2,3-d]pyridazine [1]. In DGAT1 inhibitor programs, replacement of the pyrrolotriazine core with pyrrolopyridazine increased potency from >10 μM to 48 nM—a >200-fold gain—proving that core heterocycle substitution is not functionally conservative [2]. Similarly, PDE4 subtype selectivity (PDE4B vs. PDE4D) in pyrrolo[2,3-d]pyridazinones is controlled by substituents at positions 1, 2, and 6, generating selectivity ratios unattainable with pyrazolo[3,4-d]pyridazin-4-one cores [3]. Cross-class substitutions therefore risk loss of target selectivity, potency, or oral bioavailability.

2,3-Dihydro-1H-pyrrolo[2,3-d]pyridazine: Quantified Differentiation Evidence Against Closest Alternatives


HIV-1 Integrase Strand-Transfer Inhibition: Sub-10 nM IC₅₀ Against Wild-Type and Drug-Resistant Mutants

The optimized pyrrolo[2,3-d]pyridazine-derived integrase inhibitor (compound 16) demonstrated an IC₅₀ of ≤10 nM against HIV-1 integrase strand-transfer activity and an IC₉₅ of 35 nM for HIV-1 replication in cell culture in the presence of 50% normal human serum, coupled with rat pharmacokinetics of iv t₁/₂ = 5.3 h and oral bioavailability F = 17% [1]. The scaffold maintained antiviral potency against viruses harboring integrase mutations that confer resistance to three distinct structural classes of integrase inhibitors [1]. In contrast, the first-generation integrase inhibitor raltegravir shows a wild-type IC₉₅ of approximately 31 nM in the same 50% human serum format, but its activity against key resistance mutants (e.g., N155H, Q148H) is substantially reduced [2].

HIV-1 integrase Antiviral Strand-transfer inhibitor

PDE4 Subtype Selectivity: 8-Fold PDE4B vs. PDE4D Preference and 147× HARBS/PDE4B Ratio

Compound 9e, a pyrrolo[2,3-d]pyridazinone derivative, exhibited an IC₅₀ of 0.32 μM for PDE4B (anti-inflammatory subtype) and 2.5 μM for PDE4D (emesis-associated subtype), representing an 8-fold subtype preference [1]. Its HARBS/PDE4B ratio was 147, indicating low affinity for the high-affinity rolipram binding site that is associated with emetic side effects [1]. For comparison, the classical PDE4 inhibitor rolipram exhibits near-equimolar inhibition of PDE4B and PDE4D (IC₅₀ values of approximately 0.8–1.0 μM for both subtypes) and a substantially lower HARBS/PDE4B ratio (~10), correlating with its clinical emetic liability [2].

PDE4 inhibitor Anti-inflammatory Subtype selectivity

RIPK1 Kinase Selectivity: >485-Fold Discrimination Over RIPK3 and >8,570-Fold Over MLKL

Compound 13c, a 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one, bound RIPK1 with a Kd of 3.5 nM, compared to Kd values of 1,700 nM for RIPK3 (>485-fold selectivity) and >30,000 nM for MLKL (>8,570-fold selectivity) [1]. Functional necroptosis blockade was confirmed with EC₅₀ values of 1.06–4.58 nM in human and murine cells [1]. In contrast, the clinical RIPK1 inhibitor GSK2982772 exhibits a RIPK1 Kd of ~0.5 nM and RIPK3 Kd of >10,000 nM (>20,000-fold selectivity) but has a substantially larger molecular weight and different pharmacokinetic profile [2].

RIPK1 inhibitor Necroptosis Kinase selectivity

H⁺,K⁺-ATPase Inhibition: CS-526 Outperforms Lansoprazole in Oral Efficacy for Reflux Esophagitis

CS-526, a 2,3-dimethyl-substituted 1H-pyrrolo[2,3-d]pyridazine, inhibited hog gastric H⁺,K⁺-ATPase with an IC₅₀ of 61 nM, demonstrating competitive and reversible K⁺-site antagonism [1]. In a rat reflux esophagitis model, oral CS-526 prevented esophageal lesions with an ID₅₀ of 1.9 mg/kg, whereas the proton pump inhibitor lansoprazole was effective only via intraduodenal administration (ID₅₀ = 2.2 mg/kg) and failed orally, highlighting CS-526's superior oral efficacy [1].

Acid pump antagonist Gastric acid secretion H⁺,K⁺-ATPase

DGAT1 Inhibitor Core Scaffold Optimization: >200-Fold Potency Gain from Pyrrolotriazine to Pyrrolopyridazine

Replacing the pyrrolotriazine core of an early DGAT1 lead with a pyrrolopyridazine core provided a significant increase in inhibitory potency [1]. The final optimized pyrrolopyridazine analogs achieved DGAT1 IC₅₀ values as low as 48 nM, compared to >10 μM for the original pyrrolotriazine lead molecule, representing a >200-fold improvement [1]. For context, the clinical DGAT1 inhibitor pradigastat (LCQ-908) exhibits a DGAT1 IC₅₀ of approximately 5 nM but belongs to a different chemotype (aminocyclohexyl urea) with distinct physicochemical properties [2].

DGAT1 inhibitor Metabolic disease Scaffold optimization

Optimal Procurement and Application Scenarios for 2,3-Dihydro-1H-pyrrolo[2,3-d]pyridazine and Its Derivatives


HIV-1 Integrase Inhibitor Lead Optimization with Mutant-Coverage Requirements

Programs targeting HIV-1 integrase with confirmed resistance to first-generation strand-transfer inhibitors should prioritize pyrrolo[2,3-d]pyridazine-based scaffolds. Compound 16 maintains IC₉₅ = 35 nM in cell culture with 50% human serum and retains potency against mutants resistant to multiple structural classes, unlike raltegravir, which loses activity against N155H and Q148H variants [1]. The scaffold's oral bioavailability (F = 17% in rats) provides a starting point for further PK optimization [1].

Inflammation and Autoimmune Disease Programs Requiring PDE4B-Selective Inhibition

For anti-inflammatory drug discovery where PDE4D-associated emesis must be minimized, the pyrrolo[2,3-d]pyridazinone chemotype exemplified by compound 9e offers validated PDE4B selectivity (8-fold over PDE4D, IC₅₀ = 0.32 μM for PDE4B) and a HARBS/PDE4B ratio of 147, substantially exceeding rolipram's selectivity profile [2]. This selectivity window is structurally tunable through variation at positions 1, 2, and 6 of the core [2].

Necroptosis-Targeted Inflammatory Disease Programs

For necroptosis-driven indications (e.g., systemic inflammatory response syndrome, TNFα-mediated tissue injury), 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives such as 13c provide RIPK1 Kd = 3.5 nM with >485-fold selectivity over RIPK3 and >8,570-fold over MLKL [3]. In vivo, 13c protects mice from TNFα-induced hypothermia and death with oral bioavailability of 59.55% [3].

Gastroesophageal Reflux Disease (GERD) and Acid-Related Disorders

For acid pump antagonist programs, the CS-526 series (pyrrolo[2,3-d]pyridazine-based) achieves oral ID₅₀ = 1.9 mg/kg in reflux esophagitis models, a route where the widely prescribed proton pump inhibitor lansoprazole shows no oral efficacy [4]. The reversible, K⁺-competitive mechanism (H⁺,K⁺-ATPase IC₅₀ = 61 nM) avoids the irreversible covalent modification and acid-activation requirements of PPIs [4].

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